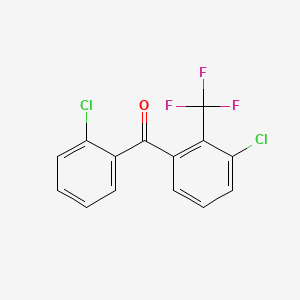
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)-, also known as 2-chloro-3-chloro-2-(trifluoromethyl)benzophenone, is a chemical compound with the molecular formula C14H8Cl2F3O. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a benzophenone core. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction involves the acylation of a chlorobenzene derivative with a chloro-trifluoromethyl benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzophenone derivatives.
科学的研究の応用
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzophenone: A simpler analog without the chlorine and trifluoromethyl substituents.
2-Chlorobenzophenone: Contains a single chlorine atom on the benzophenone core.
3-Chloro-2-(trifluoromethyl)benzophenone: Contains a trifluoromethyl group and a chlorine atom on the benzophenone core.
Uniqueness
Methanone, (2-chlorophenyl)-(3-chloro-2-(trifluoromethyl)phenyl)- is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.
特性
CAS番号 |
81161-69-5 |
|---|---|
分子式 |
C14H7Cl2F3O |
分子量 |
319.1 g/mol |
IUPAC名 |
(2-chlorophenyl)-[3-chloro-2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H7Cl2F3O/c15-10-6-2-1-4-8(10)13(20)9-5-3-7-11(16)12(9)14(17,18)19/h1-7H |
InChIキー |
JWNMQKRCRSJTQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=CC=C2)Cl)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(Dimethylamino)propoxy]phenol](/img/structure/B14419154.png)
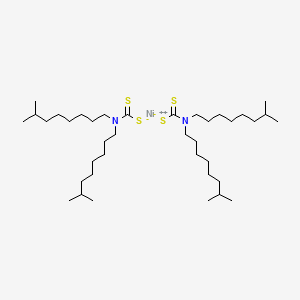
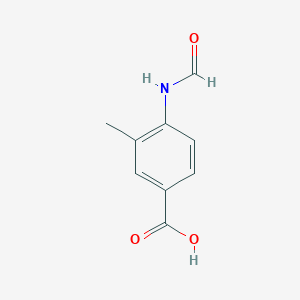
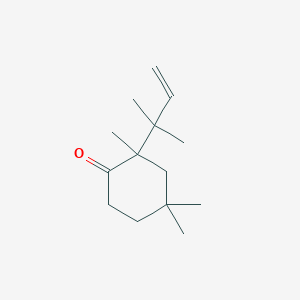
![(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide](/img/structure/B14419178.png)
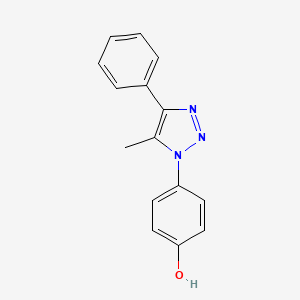
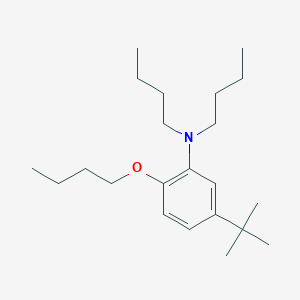
![4,6,6-Trimethyl-1,3-diphenyl-1,6-dihydropyrano[2,3-c]pyrazole](/img/structure/B14419196.png)

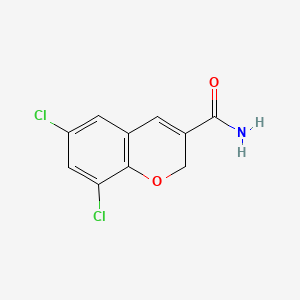
![1-[2-(6-Nitro-2H-1,3-benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14419219.png)
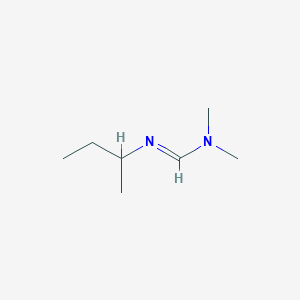
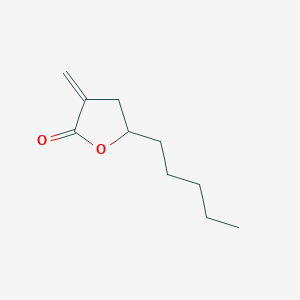
![Phosphonic acid, [(ethylamino)methyl]-, diethyl ester](/img/structure/B14419235.png)
